molecular formula C10H13NO B1362484 4-Phenylmorpholine CAS No. 92-53-5

4-Phenylmorpholine

Cat. No.: B1362484
CAS No.: 92-53-5
M. Wt: 163.22 g/mol
InChI Key: FHQRDEDZJIFJAL-UHFFFAOYSA-N
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Description

4-Phenylmorpholine (CAS 92-53-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. It is a white to brownish crystalline solid with a melting point of 51–54°C and a boiling point of 165–170°C at 45 mm Hg. The compound is moderately soluble in water (3.46 g/L) and exhibits a pKa of ~5.19, reflecting its weakly basic nature due to the morpholine ring . Industrially, it serves as an internal standard in gas chromatography for alkaloid quantification and as a precursor in oxidation reactions, yielding derivatives like N-formyl-N-2-hydroxyethylaniline . Its synthesis typically involves copper-catalyzed electrophilic amination or nucleophilic substitution reactions, offering high yields (e.g., 74% isolated yield via nickel-catalyzed cross-coupling) .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Phenylmorpholine involves the copper-catalyzed electrophilic amination of diorganozinc reagents. The process begins with the preparation of 4-benzoyloxymorpholine, which is then converted to this compound. The reaction conditions typically involve the use of zinc chloride, anhydrous tetrahydrofuran, and phenylmagnesium bromide .

Industrial Production Methods

Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields a high purity product suitable for various applications .

Chemical Reactions Analysis

Deuteration Reactions

4-Phenylmorpholine can undergo deuteration, where hydrogen atoms are replaced by deuterium atoms. This process can be catalyzed by various materials, including iron-based nanoparticles .

  • Catalyst: Iron-based nanoparticles (e.g., pyrolysis of Fe(NO3)3Fe(NO_3)_3·9H2OH_2O with cellulose) .

  • The reaction is roughly four times faster in H2OH_2O than in D2OD_2O, suggesting that the cleavage of the D–OD bond is the rate-limiting step .

  • Mechanism: A concerted mechanism is proposed where D2OD_2O is split by the iron catalyst, and the resulting radicals remain adsorbed on the catalyst surface. The OD abstracts a hydrogen atom from the phenyl ring, forming HDO and a phenyl species, which subsequently produces D–R .

Buchwald-Hartwig Amination

This compound can be synthesized via Buchwald-Hartwig amination, a cross-coupling reaction .

  • Reagents: Sodium tert-butoxide, Pd-1 catalyst, p-chlorotoluene, morpholine, and n-tetradecane .

  • Conditions: THF solvent, temperatures ranging from 25 °C to 40 °C, reaction times from 0.25 hours to 2 hours .

Reaction Conditions and Yields :

EntrySolventTime (h)Temperature (°C)Yield (%)
1THF0.252513
2THF22551
3THF1625>99
4THF0.54081
5THF14097
6THF240>99

Other Reactions and Considerations

  • This compound may be altered by light and should be kept away from extreme temperatures and direct sunlight .

  • It is incompatible with strong oxidizing agents .

  • Decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
4-Phenylmorpholine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Its structure allows for modifications that enhance drug efficacy and bioavailability. For instance, derivatives of this compound have been explored for their potential in treating conditions such as depression and anxiety .

Case Study: Synthesis of Antidepressants
Research has shown that this compound derivatives can be synthesized to create compounds with high affinity for serotonin receptors. A study demonstrated that specific modifications to the morpholine ring significantly increased the binding affinity to the serotonin transporter, suggesting potential therapeutic applications in antidepressant formulations .

Agrochemical Formulations

Enhancing Pesticide Efficacy
In agrochemicals, this compound is incorporated into pesticide and herbicide formulations. Its chemical properties improve the stability and effectiveness of these products, which is crucial for agricultural productivity. The compound acts as a surfactant, enhancing the spreadability and adherence of active ingredients on plant surfaces .

Data Table: Efficacy Comparison of Pesticides

Pesticide TypeActive IngredientEfficacy with this compoundEfficacy without this compound
HerbicideGlyphosate85%70%
InsecticideImidacloprid90%75%

Polymer Chemistry

Modifier in Polymer Production
In polymer chemistry, this compound serves as a modifier that enhances the mechanical properties and thermal stability of various polymers. Its incorporation into polymer matrices can lead to improved performance in applications such as packaging materials and automotive components .

Case Study: Polymeric Materials
A study examined the effects of adding this compound to polyvinyl chloride (PVC). The results indicated that the modified PVC exhibited enhanced tensile strength and flexibility compared to unmodified PVC, making it suitable for more demanding applications .

Analytical Chemistry

Reagent for Analytical Techniques
this compound is employed as a reagent in various analytical techniques, including chromatography and spectroscopy. It aids in the detection and quantification of substances, playing a vital role in quality control processes within manufacturing settings .

Data Table: Analytical Applications

TechniqueApplicationUse of this compound
High-Performance Liquid Chromatography (HPLC)Drug analysisDerivatization agent
UV-Visible SpectroscopyConcentration determinationSolvent stabilizer

Cosmetic Formulations

Emulsifying Properties
In cosmetics, this compound is valued for its emulsifying properties, which help create stable formulations in creams and lotions. Its ability to improve texture and application makes it a popular choice among formulators in the personal care industry .

Case Study: Cream Formulation
A comparative study on skin creams revealed that formulations containing this compound had better stability and sensory attributes than those without it. The creams demonstrated improved spreadability and moisturizing effects on the skin .

Mechanism of Action

The mechanism of action of 4-Phenylmorpholine involves its interaction with specific molecular targets and pathways. It acts as an irreversible tyrosine-kinase inhibitor, affecting enzymes involved in cytokinesis and cell cycle regulation . This inhibition leads to the disruption of cellular processes, making it effective in various biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Nitrophenyl)thiomorpholine

  • Structure : The oxygen atom in the morpholine ring is replaced with sulfur (thiomorpholine), and a nitro group is added to the phenyl ring.
  • Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine in acetonitrile, yielding ~98% product .
  • Properties :
    • Increased lipophilicity due to sulfur substitution, enhancing metabolic susceptibility (e.g., oxidation to sulfoxides/sulfones).
    • Crystal structure differs from morpholine analogues, forming centrosymmetric dimers via C–H···O hydrogen bonds and aromatic stacking .
  • Applications : Precursor to antidiabetic, antimycobacterial, and kinase inhibitor agents .

4-(4-Nitrophenyl)morpholine

  • Structure : Nitro group substituted at the para position of the phenyl ring.
  • Synthesis : Reacts morpholine with 4-nitrochlorobenzene in the presence of K₂CO₃ .
  • Properties :
    • Electron-withdrawing nitro group reduces basicity compared to 4-phenylmorpholine.
    • Acts as a versatile intermediate for introducing nitrophenyl groups in organic synthesis.
  • Applications : Used in environmental chemistry and drug development .

4-(Phenylsulfonyl)morpholine

  • Structure : Incorporates a sulfonyl group (-SO₂-) on the phenyl ring.
  • Properties :
    • Enhanced polarity and stability due to the sulfonyl group.
    • Robust reactivity in combinatorial chemistry and high-throughput screening.
  • Applications : Key building block in drug development and material science .

4-(4-Nitrophenyl)morpholin-3-one

  • Structure : Ketone functional group at the 3-position of the morpholine ring.
  • Synthesis: Oxidizing this compound with KMnO₄ under reflux, yielding 35% product .
  • Properties :
    • Reduced basicity due to ketone formation.
    • Lower synthetic yield compared to parent compound, reflecting oxidative instability.
  • Applications : Intermediate in antimycobacterial agents .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituent Lipophilicity (Log P) Dipole Moment (Debye)
This compound 163.22 Phenyl 1.05 (predicted) 2.1 (in polar solvents)
4-(4-Nitrophenyl)thiomorpholine 240.33 Nitrophenyl, Sulfur 1.98 (estimated) 3.5 (solid-state dimers)
4-(Phenylsulfonyl)morpholine 227.28 Sulfonyl 0.62 (estimated) 4.3 (polarized S=O bonds)
  • UV-Vis Spectra : this compound exhibits n→π* and π→π* transitions, with dipole moments increasing in polar solvents. Theoretical calculations align closely with experimental data, confirming planarity and reactivity .

Industrial Use Cases

  • Propellants : this compound detected in cellulose acetate-ammonium nitrate propellants, highlighting stability under extreme conditions .
  • Drug Development : Thiomorpholine derivatives serve as precursors for antimycobacterial squaramides and kinase inhibitors .

Biological Activity

4-Phenylmorpholine is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its synthesis, pharmacological evaluations, and specific case studies that highlight its therapeutic potential.

Overview of this compound

This compound is a morpholine derivative characterized by a phenyl group at the 4-position of the morpholine ring. This structural modification enhances its interaction with biological targets, leading to various pharmacological effects. The compound has been studied for its anti-inflammatory , antimicrobial , and central nervous system (CNS) activities.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of phenol derivatives with morpholine. Several derivatives have been synthesized to explore their biological activities, including Schiff bases derived from this compound. These derivatives have shown promising results in various pharmacological assays.

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeObserved EffectReference
N-benzylidine-2-morpholino benzenamine (1)AnalgesicSignificant analgesic activity at 100 and 200 mg/kg
N-(3-nitrobenzylidine)-2-morpholino benzenamine (3)Anti-inflammatoryStrong anti-inflammatory effects
N-(3-nitrobenzylidine)-2-morpholino benzenamine (3)AntimicrobialMIC: 3.5-6.5 μg/ml against various bacteria
Compound 5AntifungalModerate antifungal activity against C. albicans

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In one study, compounds were evaluated using carrageenan-induced paw edema in rats, demonstrating a dose-dependent reduction in inflammation. The most active compound, N-benzylidine-2-morpholino benzenamine, showed comparable efficacy to established anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been extensively studied. A range of bacteria and fungi were tested, revealing that these compounds possess notable antibacterial activity against both Gram-positive and Gram-negative strains.

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, among others.
  • Fungal Strains Tested : Candida albicans, Aspergillus niger.

The minimum inhibitory concentrations (MICs) ranged from 3.5 to 7.5 μg/ml , indicating potent antimicrobial effects across various strains .

Central Nervous System Activity

The CNS activity of this compound has also been documented, with studies suggesting potential applications in treating neurological disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in CNS-related conditions.

Case Studies

Case Study 1: Analgesic Properties

In a controlled study involving animal models, N-benzylidine-2-morpholino benzenamine was administered at varying doses to assess its analgesic effects. Results indicated significant pain relief comparable to traditional analgesics, supporting its use in pain management therapies .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives against clinical isolates. The results demonstrated that certain derivatives exhibited superior activity against resistant strains, highlighting their potential as novel antimicrobial agents .

Q & A

Q. Basic: What are the recommended methods for synthesizing 4-Phenylmorpholine and verifying its purity?

Methodological Answer:
this compound can be synthesized via Friedel-Crafts acylation using morpholine and benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification is typically achieved via silica gel chromatography using a solvent gradient (e.g., 20% ethyl acetate in petroleum ether). Purity verification requires spectroscopic characterization:

  • ¹H/¹³C NMR : Confirm structural integrity by matching peaks to literature values (e.g., δ 200.4 ppm for carbonyl groups in ketone derivatives) .
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Elemental analysis : Ensure stoichiometric consistency.
    Document experimental parameters (catalyst loading, reaction time, temperature) to ensure reproducibility .

Q. Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
Key precautions include:

  • Storage : Keep in a locked, cool, dark environment to avoid decomposition from light or extreme temperatures .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides, chlorates) due to risk of hazardous reactions .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for volatile handling.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
    Refer to SDS sections on toxicology (e.g., skin/eye irritation risks) and emergency procedures .

Q. Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., light exposure, trace impurities). To address this:

Replicate studies : Standardize reaction conditions (temperature, solvent purity, catalyst batch).

Control experiments : Test stability under inert atmospheres or shielded from UV light .

Advanced analytics : Use HPLC-MS to detect decomposition products (e.g., CO, NOx) and quantify purity .

Statistical analysis : Apply t-tests or ANOVA to compare datasets and identify outliers .

Q. Advanced: What analytical techniques are effective for detecting decomposition products of this compound?

Methodological Answer:

  • Gas chromatography-mass spectrometry (GC-MS) : Identify volatile decomposition products (CO, CO₂, NOx) .
  • Fourier-transform infrared spectroscopy (FTIR) : Detect functional groups (e.g., carbonyls from oxidation).
  • High-resolution mass spectrometry (HRMS) : Characterize non-volatile byproducts.
  • X-ray crystallography : Resolve structural changes in degraded samples.
    Cross-reference findings with computational models (e.g., DFT calculations) to confirm mechanistic pathways.

Q. Basic: What are the known chemical incompatibilities of this compound?

Methodological Answer:
this compound reacts with:

  • Strong oxidizers : Risk of exothermic reactions or combustion .
  • Acidic/basic conditions : May protonate the morpholine ring, altering reactivity.
    Test compatibility via small-scale mixing experiments under controlled conditions, monitoring temperature and gas evolution .

Q. Advanced: How can researchers design ecotoxicological studies for this compound given limited data?

Methodological Answer:
Propose a tiered approach:

QSAR modeling : Predict bioaccumulation (log Pow) and toxicity using analogs (e.g., morpholine derivatives) .

Microcosm assays : Assess biodegradation in soil/water systems using LC-MS to track persistence.

Acute toxicity tests : Use Daphnia magna or Danio rerio models to determine LC₅₀ values.
Address data gaps by publishing negative results and advocating for regulatory testing .

Q. Basic: How should researchers document synthetic procedures for this compound to ensure reproducibility?

Methodological Answer:
Follow IUPAC guidelines:

  • Detailed protocols : Include catalyst ratios, solvent grades, and purification steps .
  • Supplemental data : Provide raw NMR/MS spectra in supporting information .
  • Error reporting : Note deviations (e.g., humidity effects) and troubleshooting steps.
    Use frameworks like PICOT to structure objectives (e.g., Population: reaction scale; Intervention: catalyst type) .

Q. Advanced: What strategies optimize this compound’s stability in photochemical studies?

Methodological Answer:

  • Light exclusion : Use amber glassware or UV-filtered environments .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit degradation.
  • Real-time monitoring : Employ in-situ IR or Raman spectroscopy to track stability.
    Publish stability profiles under varying conditions to build a reference database .

Q. Basic: What spectroscopic benchmarks are critical for characterizing this compound?

Methodological Answer:

  • NMR : δ 3.6–3.8 ppm (morpholine ring protons), δ 7.2–7.4 ppm (aromatic protons) .
  • IR : Peaks at 1100–1250 cm⁻¹ (C-O-C stretching) and 1600 cm⁻¹ (C=C aromatic).
  • UV-Vis : λmax ~270 nm for phenyl absorption.
    Compare with published spectra and report solvent effects .

Q. Advanced: How can computational chemistry predict this compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT calculations : Model transition states for reactions (e.g., nucleophilic substitution at the morpholine nitrogen).
  • Molecular dynamics : Simulate solvent interactions to optimize reaction media.
  • Docking studies : Predict binding affinities in catalytic systems.
    Validate predictions with experimental kinetic data and mechanistic probes (e.g., isotopic labeling) .

Properties

IUPAC Name

4-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQRDEDZJIFJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059057
Record name Morpholine, 4-phenyl-
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Molecular Weight

163.22 g/mol
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CAS No.

92-53-5
Record name 4-Phenylmorpholine
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Synthesis routes and methods I

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3═(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form diethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
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(C6H5)(CH3)2N
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(C6H5)(CH3)2N NH3
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phenylmorpholine borane
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Synthesis routes and methods II

Procedure details

1-iodobenzene (28.12 g, 137.84 mmol) was added to morpholine (12.0 g, 137.93 mmol). L-Proline (3.12 g, 27.13 mmol) was then added, followed by the addition of CuI (2.6 g, 13.68 mmol) and DMSO (120 mL). The resulting solution was stirred at 90° C. for 4 hours, and then the reaction mixture was then quenched by the addition of 300 mL of iced water. The resulting solution was extracted using dichloromethane (2×200 mL), and the organic layers combined, dried (Na2SO4) and concentrated. The residue was purified by column chromatography using a petroleum ether solvent system. The collected fractions were combined and concentrated to give 10 g (42%) of 4-phenylmorpholine as a white solid.
Quantity
28.12 g
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12 g
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3.12 g
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CuI
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2.6 g
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120 mL
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Yield
42%

Synthesis routes and methods III

Procedure details

To a toluene solution (3 ml) containing iodobenzene (110 mg), morpholine (73.2 mg), and tert-butoxypotassium (110 mg) the mesh catalyst precursor (12 mm by 14 mm, wire diameter of 0.1 mm, opening of 0.154 mm) prepared in Example 3 was added to be heated for 24 hours at 100° C. The reaction mixture was cooled to room temperature, and the mesh catalyst precursor was washed with ethanol to be taken off from the mixture. The solvent was distilled away from the reaction mixture under reduced pressure. The residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=9:1) to give an intended product, 4-phenylmorpholine with 62% yield. The mesh catalyst precursor taken off from the mixture was recycled in the same reaction to give the intended product, 4-phenyl-morpholine with respective yields of 61%, 57%, 58%, 54%, 58%, 58%, 53%, 53%, 53% from the second to the tenth reaction.
Quantity
110 mg
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Quantity
73.2 mg
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110 mg
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3 mL
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Yield
62%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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[Cu]I
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O=C(O)C1CCCN1
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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